

# Cycloguanil Hydrochloride (CAS 152-53-4): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Cycloguanil, the active metabolite of the antimalarial prodrug proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of protozoan parasites.[1][2][3] This technical guide provides a comprehensive overview of **Cycloguanil hydrochloride** (CAS 152-53-4), including its physicochemical properties, mechanism of action, relevant pharmacological data, and detailed experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and utilize this compound in antimalarial research and other therapeutic areas.

## **Chemical and Physical Properties**

**Cycloguanil hydrochloride** is the hydrochloride salt of cycloguanil.[1] It is also known by its alternate name, Chloroguanide Triazine Hydrochloride.[4] The compound is a crystalline solid and presents as a white to light yellow powder.[1][5]

Table 1: Physicochemical Properties of Cycloguanil Hydrochloride



| Property          | Value                                                                                                        | Reference          |
|-------------------|--------------------------------------------------------------------------------------------------------------|--------------------|
| CAS Number        | 152-53-4                                                                                                     | [1][2][4][5][6][7] |
| Molecular Formula | C11H14ClN5•HCl                                                                                               | [2][4][6]          |
| Molecular Weight  | 288.18 g/mol                                                                                                 | [4][6][8][9]       |
| IUPAC Name        | 1-(4-chlorophenyl)-1,6-dihydro-<br>6,6-dimethyl-1,3,5-triazine-2,4-<br>diamine, monohydrochloride            | [2]                |
| Synonyms          | Chloroguanide Triazine, NSC 3074                                                                             | [2]                |
| Appearance        | Crystalline Solid, White to Light yellow powder                                                              | [1][5]             |
| Melting Point     | 209.0 to 213.0 °C                                                                                            | [5]                |
| Solubility        | DMSO: 20 mg/mL (69.4 mM) Water: 5 mg/mL (17.35 mM) Ethanol: 5 mg/mL PBS (pH 7.2): 5 mg/mL                    | [2][8][9]          |
| UV/Vis (λmax)     | 207, 246 nm                                                                                                  | [2]                |
| SMILES            | CIC1=CC=C(N2C(N)=NC(N)=<br>NC2(C)C)C=C1.Cl                                                                   | [2]                |
| InChl             | InChI=1S/C11H14CIN5.CIH/c1 -11(2)16-9(13)15- 10(14)17(11)8-5-3-7(12)4-6- 8;/h3-6H,1-2H3, (H4,13,14,15,16);1H | [2][7]             |

## **Mechanism of Action**

Cycloguanil exerts its antimalarial effect by inhibiting the enzyme dihydrofolate reductase (DHFR).[1][3][10] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of thymidylate and purines, which are vital precursors for DNA and



RNA synthesis.[4] By blocking DHFR, cycloguanil depletes the pool of THF, thereby inhibiting parasite DNA synthesis and cell proliferation.[4] Cycloguanil exhibits a high degree of selectivity for the plasmodial DHFR over the human enzyme.[8][10]



Click to download full resolution via product page

Figure 1: Dihydrofolate Reductase (DHFR) Signaling Pathway.

## **Pharmacological Data**

Cycloguanil is the active metabolite of the prodrug proguanil, formed in the liver by the action of cytochrome P450 enzymes, specifically CYP2C19 and CYP3A.[1][2]

## **In Vitro Activity**

Table 2: In Vitro Inhibitory Activity of Cycloguanil

| Parameter                  | Organism/Enzyme               | Value              | Reference |
|----------------------------|-------------------------------|--------------------|-----------|
| Ki                         | Plasmodium<br>falciparum DHFR | 1.5 nM             | [1][2]    |
| Plasmodium berghei<br>DHFR | 0.79 nM                       | [2]                |           |
| Human DHFR                 | 1.5 nM                        | [8]                | _         |
| IC50                       | P. falciparum field isolates  | 0.12 - 1,400 μg/mL | [1][2]    |

## **In Vivo Activity**

Table 3: In Vivo Efficacy of Cycloguanil



| Model                                               | Parameter                  | Dose      | Reference |
|-----------------------------------------------------|----------------------------|-----------|-----------|
| Mouse model of P. berghei infection                 | ED50 (reduces parasitemia) | 2 mg/kg   | [1][2]    |
| Rhesus monkey<br>model of P. cynomolgi<br>infection | Reduces parasitemia        | 0.3 mg/kg | [1][2]    |

# Pharmacokinetics in Humans (as a metabolite of Proguanil)

The pharmacokinetic parameters of cycloguanil have been studied in healthy volunteers following the administration of its parent drug, proguanil.

Table 4: Pharmacokinetic Parameters of Cycloguanil in Humans (following Proguanil administration)



| Parameter                     | Value                                                                             | Dosing Regimen                                            | Reference |
|-------------------------------|-----------------------------------------------------------------------------------|-----------------------------------------------------------|-----------|
| Cmax                          | 52.0 ± 15.2 ng/mL                                                                 | 200 mg proguanil<br>hydrochloride daily<br>(steady-state) | [11]      |
| 317.0 ± 44.4 nmol/L           | 100 mg proguanil<br>hydrochloride every<br>12 hours for 15 days<br>(steady-state) | [12]                                                      |           |
| Tmax                          | 5.3 ± 1.0 h                                                                       | 200 mg proguanil<br>hydrochloride daily<br>(steady-state) | [11]      |
| 5 - 6 h                       | Single 200 mg oral dose of proguanil                                              | [13]                                                      |           |
| Elimination Half-life<br>(t½) | 11.7 ± 3.1 h                                                                      | 200 mg proguanil<br>hydrochloride daily<br>(steady-state) | [11]      |
| Trough Concentration          | ~100 nmol/L                                                                       | 200 mg proguanil<br>orally for 14 days                    | [10]      |
| 230.8 ± 35.1 nmol/L           | 100 mg proguanil<br>hydrochloride every<br>12 hours for 15 days<br>(steady-state) | [12]                                                      |           |

# Experimental Protocols DHFR Enzymatic Inhibition Assay

This protocol is adapted from a study on DHFR inhibitors.[9]

Objective: To determine the IC<sub>50</sub> value of cycloguanil against purified human dihydrofolate reductase (DHFR).

Materials:



- Purified human DHFR enzyme
- Dihydrofolate (DHF) substrate
- NADPH
- Cycloguanil hydrochloride
- DHFR buffer (50 mM Tris, 50 mM NaCl, pH 7.4)
- DMSO
- Microplate reader capable of measuring absorbance at 340 nm

#### Procedure:

- Prepare a working stock of cycloguanil in DMSO.
- In a 96-well plate, prepare reactions containing 200 nM purified human DHFR and varying concentrations of cycloguanil (e.g., 0.091–200 μM) in DHFR buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., 2%).
- Include control reactions:
  - $\circ\,$  DMSO control (no inhibition): 200 nM DHFR, 137.5  $\mu\text{M}$  DHF, 2% DMSO, and 125  $\mu\text{M}$  NADPH.
  - No-DHFR control (no activity): 2% DMSO, 137.5 μM DHF, and 125 μM NADPH.
- Initiate the reaction by adding 137.5 μM DHF and 125 μM NADPH to all wells.
- Immediately monitor the decrease in NADPH absorbance at 340 nm over time using a microplate reader.
- Calculate the percent inhibition relative to the DMSO and "no DHFR" controls.
- Fit the normalized data to a four-parameter non-linear regression to determine the IC<sub>50</sub> value.



### In Vitro Antimalarial Activity Assay (IC50 Determination)

This protocol is a generalized procedure based on common methods for determining the IC<sub>50</sub> of antimalarial drugs against P. falciparum.

Objective: To determine the 50% inhibitory concentration (IC<sub>50</sub>) of cycloguanil against Plasmodium falciparum in vitro.

#### Materials:

- Synchronized ring-stage P. falciparum culture
- Complete RPMI-1640 medium
- Cycloguanil hydrochloride
- 96-well microtiter plates
- [3H]-hypoxanthine or other DNA/RNA precursor labels
- Cell harvester and scintillation counter (for radioisotopic method) or SYBR Green I dye and fluorescence plate reader (for SYBR Green method)

#### Procedure:

- Prepare serial dilutions of cycloguanil hydrochloride in complete medium.
- Add the drug dilutions to a 96-well plate.
- Add the synchronized parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.
- Incubate the plate for 48-72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
- For the radioisotopic method, add [³H]-hypoxanthine to each well and incubate for a further 18-24 hours. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
- For the SYBR Green method, lyse the red blood cells and stain the parasite DNA with SYBR
   Green I. Measure the fluorescence using a plate reader.







• Determine the IC<sub>50</sub> value by plotting the percentage of parasite growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Dihydrofolate reductase Wikipedia [en.wikipedia.org]
- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 4. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Virtual-screening workflow tutorials and prospective results from the Teach-Discover-Treat competition 2014 against malaria PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cycloguanil Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human pharmacokinetics of proguanil and its metabolites PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Steady-state kinetics of proguanil and its active metabolite, cycloguanil, in man PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiple-dose pharmacokinetic study of proguanil and cycloguanil following 12-hourly administration of 100 mg proguanil hydrochloride PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pharmacokinetics of proguanil in human subjects following a single oral dose PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cycloguanil Hydrochloride (CAS 152-53-4): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b7737508#cycloguanil-hydrochloride-cas-number-152-53-4-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com